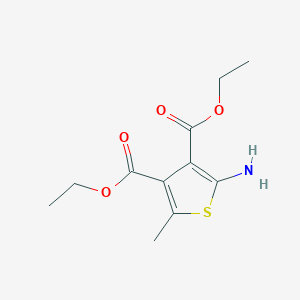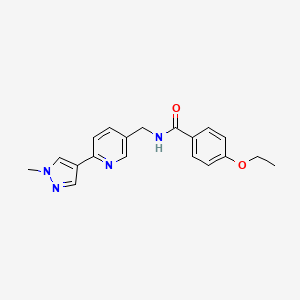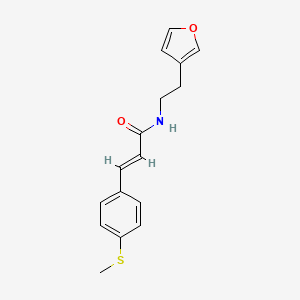
(E)-N-(2-(furan-3-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (E)-N-(2-(furan-3-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide is a derivative of acrylamide featuring a furan ring and a methylthio phenyl group. While the specific compound is not directly mentioned in the provided papers, similar compounds with acrylamide backbones and substituted aromatic rings have been studied, indicating a potential interest in the synthesis and properties of such molecules for various applications.
Synthesis Analysis
The synthesis of related acrylamide derivatives has been demonstrated through a one-pot reaction involving substituted isothiocyanates and methyl iodide in the presence of a basic catalyst, as described in the synthesis of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides . This method could potentially be adapted for the synthesis of (E)-N-(2-(furan-3-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is characterized by the conformation around the C=C bond, which is typically in the E configuration. This has been confirmed by X-ray crystallography in similar compounds . The spatial arrangement of the substituent groups, such as furan and phenyl rings, can significantly influence the overall molecular conformation and, consequently, the physical and chemical properties of the compound.
Chemical Reactions Analysis
Acrylamide derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The acrylamide moiety itself is known for its reactivity towards nucleophiles, and the substituted aromatic rings can undergo electrophilic substitution reactions. The specific reactivity patterns of (E)-N-(2-(furan-3-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide would depend on the electronic effects of the furan and methylthio substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylamide derivatives are influenced by their molecular structure. The inclination of the substituent rings to the acrylamide plane can affect the compound's crystal packing and hydrogen bonding patterns, as observed in related N-tosylacrylamide compounds . These structural features are important for understanding the compound's solubility, melting point, and potential biological activity. The presence of the furan and methylthio groups in (E)-N-(2-(furan-3-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide would likely contribute to its unique properties, which could be explored in further studies.
Applications De Recherche Scientifique
Polymerization and Material Science
Acrylamide derivatives, such as "(E)-N-(2-(furan-3-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide," could potentially be used in controlled radical polymerization processes to create polymers with specific properties. Research by Mori, Sutoh, and Endo (2005) on homopolymers of a monosubstituted acrylamide having an amino acid moiety in the side chain illustrates the use of reversible addition−fragmentation chain transfer (RAFT) polymerization for synthesizing polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity (Mori, Sutoh, & Endo, 2005). This method could be applicable to the synthesis of polymers from "(E)-N-(2-(furan-3-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide," potentially yielding materials with novel properties for applications in biotechnology, nanotechnology, or materials science.
Organic Synthesis and Medicinal Chemistry
Furan derivatives are known for their versatility in organic synthesis and potential medicinal applications. The cyclization reactions of mercaptomethyl derivatives of alkyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates to form various dihydrothiopyranofurans, as reported by Pevzner (2021), highlight the synthetic utility of furan derivatives in creating heterocyclic compounds (Pevzner, 2021). This research suggests that "(E)-N-(2-(furan-3-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide" could serve as a precursor in synthetic pathways to generate novel compounds with potential biological activities.
Antiviral Research
One specific application of acrylamide derivatives in medicinal chemistry is their investigation as inhibitors of viral enzymes. For example, a compound structurally related to "(E)-N-(2-(furan-3-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide" has been studied for its potential to inhibit the SARS coronavirus helicase, an essential enzyme for viral replication. This research indicates that acrylamide derivatives could be explored as antiviral agents, potentially offering a new avenue for therapeutic intervention against coronaviruses (Spratt et al., 2021).
Propriétés
IUPAC Name |
(E)-N-[2-(furan-3-yl)ethyl]-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-20-15-5-2-13(3-6-15)4-7-16(18)17-10-8-14-9-11-19-12-14/h2-7,9,11-12H,8,10H2,1H3,(H,17,18)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPDYEWUEUQLRH-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NCCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NCCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(furan-3-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B2524671.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2524672.png)
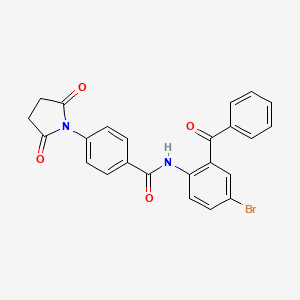
![N-(3,4-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2524676.png)
![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indol-1-yl]acetic acid](/img/structure/B2524678.png)
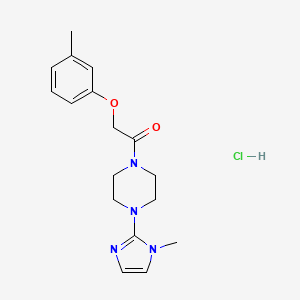


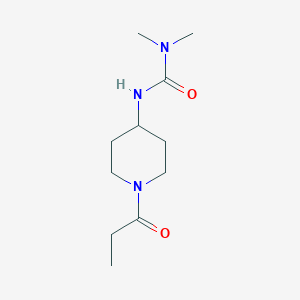
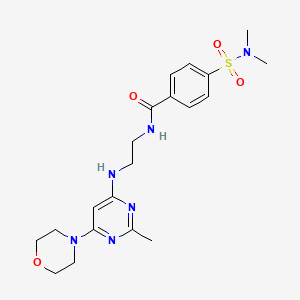
![3-[2-[2-(2-Aminoethyl)piperidin-1-yl]-2-oxoethyl]-2,3-dihydroisoindol-1-one;hydrochloride](/img/structure/B2524688.png)
![2-(ethylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2524689.png)
